molecular formula C9H10ClNO B13683108 N-Hydroxy-3,4-dimethylbenzimidoyl Chloride

N-Hydroxy-3,4-dimethylbenzimidoyl Chloride

Cat. No.: B13683108
M. Wt: 183.63 g/mol
InChI Key: LKLBVVDEIUMMRM-UHFFFAOYSA-N
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Description

N-Hydroxy-3,4-dimethylbenzimidoyl Chloride is an organic compound with the molecular formula C9H10ClNO It is a derivative of benzimidoyl chloride, characterized by the presence of hydroxy and methyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxy-3,4-dimethylbenzimidoyl Chloride can be synthesized through the reaction of 3,4-dimethylbenzaldehyde oxime with sodium chloride and Oxone under ball-milling conditions . This method is advantageous as it avoids the use of bulk toxic organic solvents and harsh reaction conditions, making it an eco-friendly approach.

Industrial Production Methods

This involves using mechanical ball-milling techniques to promote solvent-free reactions and increase reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3,4-dimethylbenzimidoyl Chloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include Oxone and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted benzimidoyl compounds.

Scientific Research Applications

N-Hydroxy-3,4-dimethylbenzimidoyl Chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxy-3,4-dimethylbenzimidoyl Chloride involves its reactivity with various biological molecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The molecular targets include amino acid residues such as cysteine and lysine, which contain nucleophilic functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-3,4-dimethylbenzimidoyl Chloride is unique due to the presence of both hydroxy and methyl groups, which influence its reactivity and selectivity in chemical reactions. These functional groups can enhance its solubility and interaction with biological molecules, making it a valuable compound in various applications.

Properties

IUPAC Name

N-hydroxy-3,4-dimethylbenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-6-3-4-8(5-7(6)2)9(10)11-12/h3-5,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLBVVDEIUMMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=NO)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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